6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile
Description
Properties
IUPAC Name |
6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-9-11(6-10(7-15)8-16-9)14-17-12(2,3)13(4,5)18-14/h6,8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSGBQDYRWBLNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including palladium-catalyzed cross-coupling reactions. One common method involves the reaction of 6-methyl nicotinonitrile with a boronic acid derivative under specific conditions, such as the presence of a palladium catalyst and a suitable base.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Oxides of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups replacing the boronic acid moiety.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.
Biology: In biological research, the compound serves as a probe for studying enzyme activities and interactions. Its boronic acid moiety can bind to various biomolecules, making it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its ability to form stable complexes with biological targets makes it a candidate for the design of new therapeutic agents.
Industry: In the chemical industry, the compound is used in the production of advanced materials and polymers. Its unique properties enable the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile exerts its effects involves its interaction with molecular targets through its boronic acid group. The boronic acid moiety can form reversible covalent bonds with various biomolecules, such as enzymes and receptors, leading to modulation of their activities.
Comparison with Similar Compounds
Research Findings and Limitations
Electronic Effects : Nitriles improve coupling efficiency over amines in electron-deficient aryl systems .
Steric Effects : Methyl groups at the 6-position may necessitate optimized catalytic conditions (e.g., higher temperatures or stronger bases) compared to unsubstituted boronate esters.
Functional Group Compatibility : The nitrile group offers orthogonal reactivity for post-coupling modifications (e.g., hydrolysis to carboxylic acids), whereas amines allow for further derivatization (e.g., acylation) .
Biological Activity
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 309.11 g/mol. It features a pyridine ring substituted with a dioxaborolane moiety, which is known for enhancing the bioavailability and stability of compounds in biological systems.
Anticancer Potential
Recent studies have indicated that compounds containing dioxaborolane groups exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways in cancer cells. For instance:
- Case Study 1 : A study demonstrated that similar dioxaborolane derivatives showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compounds induced apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
- Case Study 2 : In vivo studies on animal models revealed that these compounds could significantly reduce tumor sizes when administered at specific dosages. The observed tumor regression was attributed to both direct cytotoxic effects on cancer cells and the modulation of immune responses .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may be effective against certain bacterial strains:
- Case Study 3 : In vitro tests demonstrated that derivatives with similar dioxaborolane structures inhibited the growth of both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
The biological activity of this compound is believed to be multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- DNA Interaction : It has been suggested that similar compounds can intercalate into DNA or bind to DNA minor grooves, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound potentially affects various signaling pathways such as MAPK and PI3K/Akt pathways, leading to altered cell survival and proliferation rates.
Data Table: Summary of Biological Activities
Q & A
Q. Q1. What are the key synthetic challenges in preparing 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound involves introducing the boronic ester group to a nicotinonitrile backbone. Key challenges include:
- Regioselectivity : Ensuring substitution at the correct position (e.g., position 5 vs. 6) requires precise control of reaction parameters like temperature and catalyst choice. For example, Pd-catalyzed Miyaura borylation is commonly used for boronic ester installation, but competing side reactions (e.g., protodeboronation) must be minimized by using anhydrous conditions and inert atmospheres .
- Purification : The product often requires column chromatography with solvents like ethyl acetate/hexane (3:7) to isolate the boronic ester derivative from unreacted starting materials .
Optimization Table :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temps reduce protodeboronation |
| Catalyst | Pd(dppf)Cl₂ | Enhances regioselectivity |
| Solvent | THF/DMF | Polar aprotic solvents favor coupling |
Q. Q2. How can researchers validate the purity and structural integrity of this boronic ester derivative?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the boronic ester (characteristic peaks at δ 1.3 ppm for methyl groups on the dioxaborolane ring) and the nitrile group (δ ~120 ppm in ¹³C NMR) .
- HPLC-MS : Quantifies purity (≥95% required for reproducibility in cross-coupling reactions) and detects trace impurities like unreacted boronic acid .
- Stability Testing : Monitor degradation under ambient conditions using TLC or UV-Vis spectroscopy to assess air/moisture sensitivity .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions under varying catalytic systems?
Methodological Answer: The boronic ester’s reactivity depends on:
- Transmetalation Efficiency : The dioxaborolane ring stabilizes the boronate intermediate, facilitating Pd insertion. Computational studies (DFT) suggest that electron-withdrawing groups (e.g., nitrile) accelerate transmetalation by polarizing the boron center .
- Catalyst Selection : Pd(PPh₃)₄ is less effective than PdCl₂(dtbpf) in sterically hindered systems due to ligand bulk .
Experimental Design : - Compare coupling yields using Pd catalysts with varying ligand steric bulk.
- Track reaction progress via in situ IR spectroscopy to identify rate-limiting steps.
Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using guidelines like OECD TG 455 for in vitro testing .
- Solubility Issues : The nitrile group may reduce aqueous solubility, leading to false negatives. Pre-dissolve in DMSO (<0.1% final concentration) and confirm solubility via dynamic light scattering .
Data Reconciliation Strategy :
| Factor | Action |
|---|---|
| Solvent Effects | Test multiple solvents (e.g., DMSO, PEG-400) |
| Metabolic Stability | Perform liver microsome assays to assess degradation |
Q. Q5. What computational tools are recommended for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with enzymes (e.g., kinases) or receptors. The nitrile group may act as a hydrogen bond acceptor, while the boronic ester could mimic transition states in protease inhibition .
- MD Simulations : GROMACS or AMBER can simulate binding stability over 100 ns trajectories, focusing on boronate-water interactions that affect binding affinity .
Validation Steps : - Compare docking scores with experimental IC₅₀ values from kinase assays.
- Use QM/MM hybrid methods to refine electronic interactions at the boron center .
Q. Q6. How should researchers address air/moisture sensitivity during experimental handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
